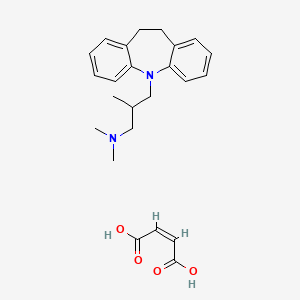
HUMAN MCP-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Human monocyte chemoattractant protein-1 is a chemokine that plays a crucial role in the immune system by recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation produced by either tissue injury or infection . It is a 76-amino-acid peptide secreted by various cell types, including fibroblasts, endothelial cells, epithelial cells, monocytes, and tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Human monocyte chemoattractant protein-1 is typically produced using recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, large-scale production of human monocyte chemoattractant protein-1 involves the use of bioreactors to culture the host cells. The protein is harvested from the culture medium and purified through a series of filtration and chromatography steps to ensure high purity and activity .
Análisis De Reacciones Químicas
Types of Reactions: Human monocyte chemoattractant protein-1 undergoes various post-translational modifications, including glycosylation and citrullination. These modifications can affect the protein’s stability and activity .
Common Reagents and Conditions:
Glycosylation: This modification involves the addition of carbohydrate groups to the protein and is typically carried out in the endoplasmic reticulum and Golgi apparatus of the host cells.
Citrullination: This process involves the conversion of arginine residues to citrulline by peptidylarginine deiminase enzymes.
Major Products Formed: The primary product formed from these reactions is the modified human monocyte chemoattractant protein-1, which may exhibit altered biological activity and stability .
Aplicaciones Científicas De Investigación
Human monocyte chemoattractant protein-1 has numerous applications in scientific research:
Mecanismo De Acción
Human monocyte chemoattractant protein-1 exerts its effects by binding to the chemokine receptor CCR2 on the surface of target cells. This binding triggers a cascade of intracellular signaling events that lead to the migration of monocytes and other immune cells to sites of inflammation . The protein also influences leukocyte behavior, including adhesion, polarization, effector molecule secretion, autophagy, killing, and survival .
Comparación Con Compuestos Similares
Interleukin-8: Primarily attracts neutrophils.
Macrophage Inflammatory Protein-1 Alpha: Attracts monocytes, lymphocytes, and neutrophils.
Regulated on Activation, Normal T Cell Expressed and Secreted: Attracts T cells, eosinophils, and basophils.
Human monocyte chemoattractant protein-1 stands out due to its specific role in monocyte recruitment and its significant impact on various inflammatory conditions.
Propiedades
Número CAS |
126463-99-8 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



